molecular formula C11H23NO B1682128 Valdipromide CAS No. 52061-73-1

Valdipromide

カタログ番号 B1682128
CAS番号: 52061-73-1
分子量: 185.31 g/mol
InChIキー: ACBLZFZDCOGNHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Valdipromide, also known as 2,2-Di-n-propylvaleramide, 2,2-Dipropylpentanamide, 2,2-Dipropylvaleramide, or Tripropylacetamide, is a compound with the empirical formula C11H23NO . It has a molecular weight of 185.31 .


Physical And Chemical Properties Analysis

Valdipromide has a density of 0.9±0.1 g/cm³, a boiling point of 307.9±11.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 54.9±3.0 kJ/mol and a flash point of 140.0±19.3 °C . The molar refractivity of Valdipromide is 56.5±0.3 cm³ .

科学的研究の応用

Histone Deacetylase Inhibition and Gene Expression

Valdipromide, a derivative of valproic acid, exhibits significant influence on gene expression through histone deacetylase inhibition. This mechanism is critical in the treatment of bipolar disorder and epilepsy. Valproic acid's direct inhibition of histone deacetylase leads to hyperacetylation of histones in cultured cells, activating transcription from various promoters. This mechanism is proposed to underlie the drug's teratogenic effects and its efficacy in bipolar disorder treatment (Phiel et al., 2001).

Neurogenesis Stimulation

Research demonstrates that valproic acid promotes neurogenesis from embryonic rat cortical or striatal primordial stem cells. This drug's effect on neurogenesis exceeds those obtained with neurotrophins like brain‐derived growth factor. This action could contribute to its therapeutic effects in bipolar disorder treatment (Laeng et al., 2004).

Use in Cancer Therapy

Valproic acid, as a histone deacetylase inhibitor, shows potential in treating solid tumor malignancies. Clinical trials involving patients with solid tumors indicate that valproic acid, combined with chemotherapy agents, can elicit partial responses and affect histone acetylation in both tumor samples and peripheral blood mononuclear cells. This suggests its potential in oncology, particularly for targeting HDAC2 in solid tumors (Munster et al., 2009).

Developmental Toxicity

Valproic acid's developmental toxicity has been extensively researched. It's established as a potent anticonvulsant but poses risks for congenital abnormalities during pregnancy. Studies have focused on its role in impairing prenatal growth and development, including its transfer across the placenta and teratogenic potential (Cotariu & Zaidman, 1991).

Clinical Pharmacology

Valpromide, a prodrug of valproic acid, shares many pharmacological properties with valproic acid but has distinct pharmacokinetics. Its unique characteristics include inhibiting the enzyme epoxide hydrolase, which is responsible for the metabolism of drugs like carbamazepine. This review delves into its interactions with other drugs and its antiepileptic and antipsychotic activities (Bialer, 1991).

Valpromide in Psychiatry

Valpromide's psychiatric applications involve mood stabilization and cognitive function improvement. It has shown promising results in manic depression, decreasing the frequency of hospitalizations and episodes. Additionally, valpromide affects behavioral and personality disorders, as well as sleep disturbances (Lambert & Venaud, 1987).

Safety And Hazards

Valdipromide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion, medical attention should be sought immediately .

特性

IUPAC Name

2,2-dipropylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBLZFZDCOGNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CCC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200036
Record name Valdipromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valdipromide

CAS RN

52061-73-1
Record name 2,2-Dipropylpentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52061-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valdipromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valdipromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valdipromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALDIPROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JAK753213
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 2-liter flask an 80% aqueous solution of 550 g of sulphuric acid was placed. While stirring, 110 g (0.66 mol) of tri-n-propylacetonitrile were added over a period of 20 minutes and at room-temperature. The temperature of the reaction medium rose to 80° C after which it was brought up to 105°-110° C for 6 hours. The solution was then cooled to 10° C and slowly poured into iced water (1000 g of purified water and 200 g of ice.) A pasty precipitate gradually formed as the solution was added to the iced water. As soon as the operation was finished, the mixture was stirred for 15 minutes and the precipitate centrifuged out and taken up twice in 350 g of ethyl ether. The ethereal solution was first washed twice with 200 g of water containing 10% of sodium bicarbonate and then twice with 250 g of water. The mixture was dried for 24 hours over 125 g of anhydrous sodium sulphate after which the sodium sulphate was centrifuged out. The ether was then eliminated by means of a rotatory evaporator which provided an oil which crystallized into fine needles which were left under vacuum until a constant weight was obtained. By this means, 113 g of crude tri-n-propylacetamide were obtained which represents a yield of 92.6%. The crude product was then dissolved by heating in 150 g of petroleum ether. After dissolution, 1.15 g of CECA WSL black was added and the mixture refluxed for 30 minutes. The black was then filtered off while the mixture was still hot. The filtrate was cooled to -15° C for 3 hours after which the precipitate which formed was centrifuged out and dried for 24 hours in a drying-oven at 40° C under 20 mm. Hg vacuum. In this way, 98.5 g of pure tri-n-propylacetamide were obtained which represents a yield in pure product of 87.1%. M.P. 69° C.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Name
Quantity
1000 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
92.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Valdipromide
Reactant of Route 2
Valdipromide
Reactant of Route 3
Valdipromide
Reactant of Route 4
Reactant of Route 4
Valdipromide
Reactant of Route 5
Reactant of Route 5
Valdipromide
Reactant of Route 6
Valdipromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。